Methyl 2-[(4-fluorophenyl)amino]acetate
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Overview
Description
“Methyl 2-[(4-fluorophenyl)amino]acetate” is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-fluoroaniline with methyl chloroacetate under basic conditions. The final compounds are typically screened for their antimicrobial, antitubercular, and antioxidant activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to an amino acetate group . The InChI key for this compound is NNBTVDCABPEXGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
The mechanism of action of MFAA is not fully understood. However, it is believed to act as an inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, MFAA can increase the availability of glycine in the synapses, leading to enhanced neurotransmission.
Biochemical and Physiological Effects
MFAA has been shown to have various biochemical and physiological effects. Studies have shown that MFAA can improve cognitive function, enhance memory retention, and reduce anxiety-like behavior in animal models. MFAA has also been shown to have anti-inflammatory and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using MFAA in lab experiments is its ease of synthesis. MFAA can be synthesized using relatively simple methods, making it easily accessible to researchers. However, one of the limitations of using MFAA is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on MFAA. One area of interest is its potential as a therapeutic agent for the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of MFAA and its effects on the central nervous system. Additionally, the synthesis of new derivatives of MFAA may lead to the development of more potent and selective inhibitors of GlyT1.
Synthesis Methods
MFAA can be synthesized using various methods, including the reaction of glycine with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous conditions and yields MFAA as a white solid.
Scientific Research Applications
MFAA has been widely studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as a building block in the synthesis of new drugs. MFAA has been used as a precursor in the synthesis of various compounds, including anti-cancer agents and anti-inflammatory drugs.
Safety and Hazards
“Methyl 2-[(4-fluorophenyl)amino]acetate” may cause skin irritation and may be harmful if absorbed through the skin or if swallowed . It’s classified under the GHS07 hazard class, with hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
properties
IUPAC Name |
methyl 2-(4-fluoroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMHKLSHUYPVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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